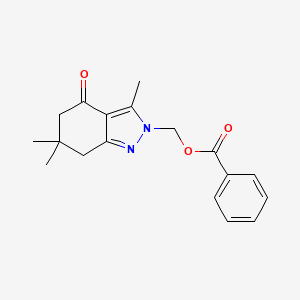
Lipoamido-PEG24-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipoamido-PEG24-acid is a compound that combines a lipoamide group with a polyethylene glycol (PEG) chain terminated by a carboxylic acid. The lipoamide group is derived from lipoic acid, a co-factor involved in biological processes such as the citric acid cycle. The PEG chain enhances the solubility and biocompatibility of the compound, making it useful in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipoamido-PEG24-acid is synthesized through a series of chemical reactions that involve the coupling of lipoic acid with a PEG chain. The process typically involves the following steps:
- Activation of the carboxylic acid group of lipoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction of the activated lipoic acid with a PEG chain that has a terminal amine group, forming an amide bond.
- Purification of the product to obtain this compound with high purity (≥95%).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis using large reactors and automated systems to control reaction conditions.
- Use of high-purity reagents and solvents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Lipoamido-PEG24-acid undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling reagents to form stable amide bonds.
Oxidation and Reduction: The lipoamide group can undergo redox reactions, similar to lipoic acid, which is involved in biological redox processes.
Common Reagents and Conditions:
Coupling Reagents: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for amide bond formation.
Redox Reagents: Reducing agents such as dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide can be used for redox reactions involving the lipoamide group.
Major Products Formed:
Amide Derivatives: Formed through reactions with primary amines.
Oxidized and Reduced Forms: Resulting from redox reactions involving the lipoamide group.
Applications De Recherche Scientifique
Lipoamido-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a biocompatible linker.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mécanisme D'action
Lipoamido-PEG24-acid exerts its effects through the following mechanisms:
Protein Degradation: In PROTACs, it connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.
Biocompatibility: The PEG chain enhances the solubility and reduces the immunogenicity of the compound, making it suitable for biological applications.
Comparaison Avec Des Composés Similaires
Lipoamido-PEG12-acid: A shorter PEG chain variant with similar properties but different solubility and biocompatibility profiles.
Lipoamido-PEG48-acid: A longer PEG chain variant that offers enhanced solubility but may have different pharmacokinetic properties.
Uniqueness: Lipoamido-PEG24-acid strikes a balance between solubility, biocompatibility, and molecular weight, making it a versatile compound for various applications. Its specific PEG chain length provides optimal properties for use in PROTACs and other bioconjugation applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H115NO27S2/c61-58(4-2-1-3-57-6-56-88-89-57)60-7-9-65-11-13-67-15-17-69-19-21-71-23-25-73-27-29-75-31-33-77-35-37-79-39-41-81-43-45-83-47-49-85-51-53-87-55-54-86-52-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-10-64-8-5-59(62)63/h57H,1-56H2,(H,60,61)(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHQOQXILZJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H115NO27S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
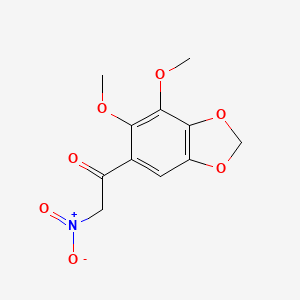
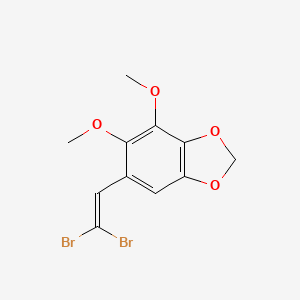
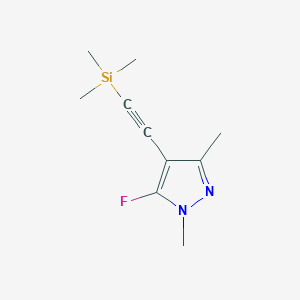
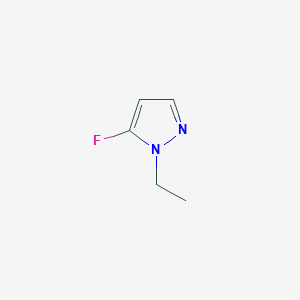



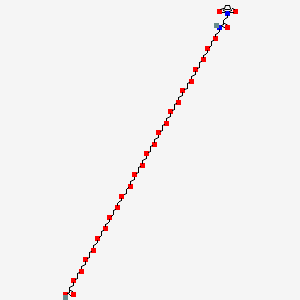

![4-Chloro-5-[4-(hydroxymethyl)triazol-1-yl]-2-phenylpyridazin-3-one](/img/structure/B8006532.png)
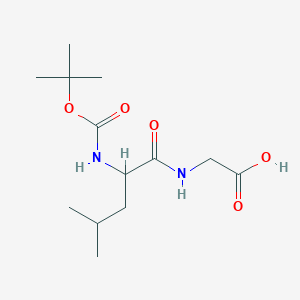
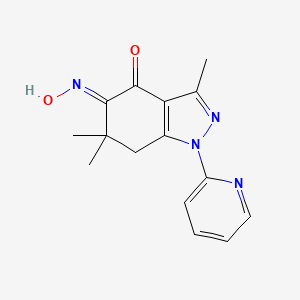
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
